molecular formula C15H14BrFN2O B5178066 N-(4-bromo-2-fluorophenyl)-N'-(3,4-dimethylphenyl)urea

N-(4-bromo-2-fluorophenyl)-N'-(3,4-dimethylphenyl)urea

Cat. No.: B5178066
M. Wt: 337.19 g/mol
InChI Key: DAZKEOOGWMNPEN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N’-(3,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a bromine and fluorine substituent on one phenyl ring and two methyl groups on the other phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-N’-(3,4-dimethylphenyl)urea typically involves the reaction of 4-bromo-2-fluoroaniline with 3,4-dimethylaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-N’-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, potentially altering the functional groups attached to the phenyl rings.

    Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield new urea derivatives, while hydrolysis would produce the corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluorophenyl)-N’-(3,4-dimethylphenyl)urea exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The presence of bromine, fluorine, and methyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-N’-(3,4-dimethylphenyl)urea
  • N-(4-bromo-2-chlorophenyl)-N’-(3,4-dimethylphenyl)urea
  • N-(4-bromo-2-fluorophenyl)-N’-(3,5-dimethylphenyl)urea

Uniqueness

N-(4-bromo-2-fluorophenyl)-N’-(3,4-dimethylphenyl)urea is unique due to the specific combination of substituents on the phenyl rings, which can influence its chemical reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the dimethyl groups, can result in distinct physical and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O/c1-9-3-5-12(7-10(9)2)18-15(20)19-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZKEOOGWMNPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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